molecular formula C10H8ClN3O2S B7846931 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B7846931
M. Wt: 269.71 g/mol
InChI Key: YJUTWTCGKIFFMI-UHFFFAOYSA-N
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Description

6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves multiple steps, starting with the preparation of the core thiazole and benzo[d]oxazolone structures. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea to form the thiazole ring. Subsequent steps include the formation of the benzo[d]oxazolone ring through cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(2-Aminothiazol-4-yl)-2,4-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 6-(2-Aminothiazol-4-yl)-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-3H-1,3-benzoxazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S.ClH/c11-9-12-7(4-16-9)5-1-2-6-8(3-5)15-10(14)13-6;/h1-4H,(H2,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUTWTCGKIFFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CSC(=N3)N)OC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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